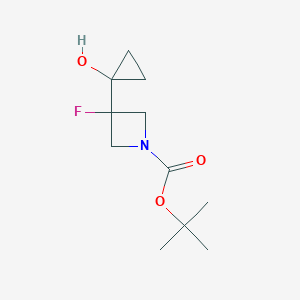
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate is a synthetic compound with the molecular formula C11H18FNO3 and a molecular weight of 231.26 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a fluorinated azetidine ring, and a hydroxycyclopropyl moiety.
Preparation Methods
The synthesis of tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a fluorinated azetidine derivative with a cyclopropyl ketone in the presence of a base, followed by esterification with tert-butyl chloroformate. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated azetidine ring and hydroxycyclopropyl moiety contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate: This compound has a similar fluorinated ring structure but differs in the presence of a piperidine ring instead of an azetidine ring.
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate: This compound contains a difluorinated piperidine ring and a hydroxymethyl group, offering different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-9(2,3)16-8(14)13-6-10(12,7-13)11(15)4-5-11/h15H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIAZBZHRGVNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Benzyloxy-ethoxymethyl)-3-[(2,2,2-trifluoro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1528018.png)
![3-Benzyloxycarbonylamino-hexahydro-pyrano[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1528021.png)
![4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1528022.png)
![2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1528024.png)

![8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B1528028.png)
![Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1528029.png)
![Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1528033.png)
![tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B1528034.png)

![6-(AMinoMethyl)-4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1528037.png)
![4-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1528038.png)
![3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B1528039.png)

